(S)-(+)-2-Methylbutyl methanesulfonate

Übersicht

Beschreibung

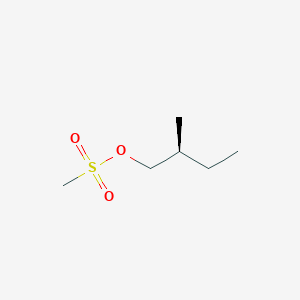

(S)-(+)-2-Methylbutyl methanesulfonate is a chiral sulfonate ester with the molecular formula CH₃SO₃CH₂CH(CH₃)C₂H₅. It is known for its use in organic synthesis, particularly due to its exceptional chiral auxiliary properties. This compound is often utilized in the preparation of various enantiomerically pure compounds, making it valuable in the field of asymmetric synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(S)-(+)-2-Methylbutyl methanesulfonate can be synthesized through the reaction of (S)-(+)-2-Methylbutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(+)-2-Methylbutyl methanesulfonate primarily undergoes nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form (S)-(+)-2-Methylbutanol and methanesulfonic acid.

Major Products

Alkylation Products: When reacted with alkoxides, the major products are ethers.

Thioether Formation: Reaction with thiolates yields thioethers.

Amination Products: Reaction with amines produces amines with the corresponding alkyl group.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula :

- CAS Number : 104418-40-8

- Molecular Weight : 166.24 g/mol

- Chirality : The compound exists as the (S)-enantiomer, which is crucial for its reactivity and interactions in biological systems.

Asymmetric Synthesis

(S)-(+)-2-Methylbutyl methanesulfonate is widely recognized for its role as a chiral auxiliary in asymmetric synthesis. It facilitates the preparation of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals. The compound's ability to induce chirality in reaction products enhances the efficiency of synthesizing specific stereoisomers.

Pharmaceutical Research

In pharmaceutical chemistry, this compound is employed in the synthesis of chiral drugs and intermediates. Its utility extends to:

- Drug formulation : It aids in creating compounds with desired pharmacological properties.

- Protein methylation : The compound can modify proteins by targeting cysteine residues, affecting their function and interactions.

Biological Studies

The compound is utilized in biological research to study enzyme-catalyzed reactions and chiral recognition processes. Its role as a protein alkylating agent allows researchers to investigate:

- Mechanisms of enzyme action.

- Effects of protein modifications on cellular functions.

Industrial Applications

In industrial settings, this compound is used for:

- The production of fine chemicals.

- Agrochemical formulations where chirality plays a critical role in efficacy.

Types of Reactions

The primary reactions involving this compound are nucleophilic substitutions, where the methanesulfonate group acts as an excellent leaving group.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles such as alkoxides, thiolates, and amines to form various products. |

| Hydrolysis | Can hydrolyze to produce (S)-(+)-2-Methylbutanol and methanesulfonic acid in the presence of water and a base. |

Major Products

The reactions yield several significant products based on the nature of the nucleophile used:

| Nucleophile Type | Major Product Type |

|---|---|

| Alkoxides | Ethers |

| Thiolates | Thioethers |

| Amines | Amines with corresponding alkyl groups |

Case Studies

- Chiral Drug Development : A study demonstrated that using this compound significantly improved yields in synthesizing a chiral drug intermediate compared to traditional methods without chiral auxiliaries.

- Protein Modification Research : Research involving proteomics utilized this compound to effectively methylate cysteine residues in target proteins, leading to insights into protein function modulation.

Wirkmechanismus

The mechanism of action of (S)-(+)-2-Methylbutyl methanesulfonate involves the nucleophilic attack on the carbon atom bonded to the methanesulfonate group. The methanesulfonate group acts as a leaving group, facilitating the formation of a new bond between the nucleophile and the carbon atom. This mechanism is common in nucleophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl methanesulfonate

- Ethyl methanesulfonate

- Isopropyl methanesulfonate

- Butyl methanesulfonate

Uniqueness

(S)-(+)-2-Methylbutyl methanesulfonate is unique due to its chiral nature, which makes it particularly valuable in asymmetric synthesis. Unlike its achiral counterparts, this compound can induce chirality in the products, making it essential for the synthesis of enantiomerically pure compounds.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, pharmaceutical research, and industrial production. Its chiral properties and reactivity make it a valuable reagent in the synthesis of enantiomerically pure compounds, contributing to advancements in various scientific fields.

Biologische Aktivität

(S)-(+)-2-Methylbutyl methanesulfonate is a chiral sulfonate ester with a molecular formula of C₆H₁₄O₃S and a molecular weight of 166.24 g/mol. Its unique stereochemistry, denoted as (S)-(+), significantly influences its biological interactions and reactivity, particularly in the context of proteomics and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

This compound functions primarily as a protein methylating and alkylating agent . It specifically targets cysteine residues in proteins, modifying their thiol groups (-SH) into stable thioether groups (-S-CH₃). This modification can lead to significant changes in protein function, including:

- Altered protein-protein interactions

- Changes in enzyme activity

- Modified protein localization within cells

The compound's ability to methylate proteins has implications for various biological processes, including signal transduction and metabolic regulation.

Applications in Research

In proteomics, this compound is utilized for studying protein modifications and interactions. Its specificity for cysteine residues makes it a valuable tool for:

- Investigating post-translational modifications

- Understanding disease mechanisms related to protein dysfunction

- Developing therapeutic strategies targeting specific proteins

This compound is also involved in organic synthesis and pharmaceutical chemistry due to its reactivity with nucleophiles and electrophiles.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Methylbutyl methanesulfonate | C₆H₁₄O₃S | Racemic mixture without stereochemistry |

| Ethyl methanesulfonate | C₄H₁₀O₃S | Shorter carbon chain |

| Propyl methanesulfonate | C₅H₁₂O₃S | Similar functional group but longer carbon chain |

The chiral nature of this compound allows for more effective participation in asymmetric synthesis compared to its non-chiral counterparts.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

Eigenschaften

IUPAC Name |

[(2S)-2-methylbutyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-4-6(2)5-9-10(3,7)8/h6H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANBAERELZGEAJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577006 | |

| Record name | (2S)-2-Methylbutyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104418-40-8 | |

| Record name | (2S)-2-Methylbutyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.